4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline
Description
Properties
CAS No. |
918664-36-5 |
|---|---|
Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-(1-methyl-4,5-diphenylimidazol-2-yl)aniline |
InChI |
InChI=1S/C22H19N3/c1-25-21(17-10-6-3-7-11-17)20(16-8-4-2-5-9-16)24-22(25)18-12-14-19(23)15-13-18/h2-15H,23H2,1H3 |
InChI Key |
NKRDQMQLVRUOPW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=C1C2=CC=C(C=C2)N)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline typically involves the condensation of benzil, aniline, and ammonium acetate in the presence of a catalyst such as iodine. The reaction is carried out in a solvent like ethanol at elevated temperatures (around 75°C) for several hours . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or concentrated sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of nitro or sulfonyl derivatives of the aniline group.
Scientific Research Applications
4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Target Compound : 4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline
- Substituents :
- 1-Methyl group on imidazole.
- 4,5-Diphenyl groups on imidazole.
- Aniline (NH₂) at the 2-position of imidazole.
- Key Properties :
Analog 1 : 4-(1-Allyl-4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline
- Substituents :
- Allyl group at the 1-position of imidazole.
- N,N-dimethylaniline instead of aniline.
- Key Differences: Enhanced lipophilicity due to allyl and dimethyl groups.
Analog 2 : 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline Hydrochloride
Analog 3 : 2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline
- Substituents :
- 4,5-Dimethyl groups on imidazole.
- Aniline at the 2-position.
- Key Differences :
Table 1: Structural Comparison
| Compound | Substituents (Imidazole Positions) | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Target Compound | 1-Me, 4,5-Ph, 2-aniline | 311.39 g/mol | NH₂ |
| 4-(1-Allyl-4,5-Ph-1H-imidazol-2-yl)-N,N-dimethylaniline | 1-Allyl, 4,5-Ph, 2-NMe₂ | 373.47 g/mol | NMe₂ |
| 4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl | 4,5-H₂, 2-aniline | 197.66 g/mol | NH₂ (HCl salt) |
| 2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline | 4,5-Me, 2-aniline | 187.24 g/mol | NH₂ |
Target Compound :
Analog 1 :
Analog 2 :
Analog 3 :
- Synthesized via TDAE (tetrakis(dimethylamino)ethylene)-mediated coupling of chloromethyl intermediates with carbonyl derivatives .
Physical-Chemical Properties
- Solubility :
- Thermal Stability :
Target Compound :
Analog 3 :
- Limited bioactivity data, but methyl groups may improve pharmacokinetic profiles .
Biological Activity
4-(1-Methyl-4,5-diphenyl-1H-imidazol-2-yl)aniline, with the CAS number 185563-93-3, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activities, including anticancer and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure
The molecular formula of this compound is . Its structure features an imidazole ring substituted with a methyl group and two phenyl groups, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of imidazole have shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that a closely related compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective apoptosis induction in cancer cells . The compound's mechanism was attributed to its ability to interfere with cellular signaling pathways critical for cancer cell survival.
Antimicrobial Activity
The antimicrobial properties of imidazole derivatives have been well-documented. Research indicates that certain derivatives exhibit substantial inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Bacteria | MIC (μg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 40 | 21 |
| Bacillus subtilis | 300 | 12 | |
| Escherichia coli | 200 | 14 | |
| Pseudomonas aeruginosa | 500 | 10 |
The above table summarizes findings from studies indicating the effectiveness of imidazole derivatives against various bacterial strains. Notably, the compound demonstrated the most potent activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of imidazole derivatives. The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances the compound's interaction with biological targets, thus improving its efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
